molecular formula C23H24O5 B1242941 Praecanson A

Praecanson A

Cat. No. B1242941
M. Wt: 380.4 g/mol
InChI Key: CDFJITYOZNLONM-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Praecanson A is a member of the class of chalcones that is chalcone substituted by methoxy groups at positions 2', 6' and 9 and a dimethylpyrano ring substituted across positions 3' and 4'. It has a role as a metabolite. It is a member of chalcones and an enol ether.

Scientific Research Applications

Radiobiological Research with PRAE Accelerator

The Platform for Research and Applications with Electrons (PRAE) is a significant multidisciplinary R&D facility that utilizes a high-performance electron accelerator. A study by Han et al. (2019) focuses on the complete optics design and evaluation of a Very High Energy Electron (VHEE) innovative radiobiology study. This study explores the potential major breakthroughs in Radiation Therapy (RT) treatment modalities using Grid mini-beam and FLASH methodologies.

Research on Flavonoids from Tephrosia sp.

A study by Arriaga et al. (2009) conducted NMR chemical shifts analysis of praecansone B, among other flavonoids isolated from Tephrosia egregia Sandw. The study's findings were essential for the unequivocal assignment of these compounds, significantly contributing to the understanding of the flavonoid structures.

The Multidisciplinary Nature of PRAE

Another significant aspect of PRAE is its multidisciplinary platform, as highlighted in a paper by Delorme et al. (2019). The facility aims to perform multidisciplinary studies of significant impact, uniting radiobiology, subatomic physics, instrumentation, and particle accelerator technologies.

Start-to-End Simulations for PRAE

In the field of particle accelerators, a study by Vnuchenko et al. (2018) reported the first start-to-end simulations for the PRAE project. This work is crucial in understanding the beam dynamics and performance evaluation of the PRAE accelerator.

Synthesis of Praecanson B

Research on the total synthesis of praecansone B was undertaken by Wang et al. (2012), where they developed synthetic approaches for β-hydroxypyranochalcones including praecansone B. This contributes significantly to the chemical study of naturally occurring flavonoids.

properties

Product Name

Praecanson A

Molecular Formula

C23H24O5

Molecular Weight

380.4 g/mol

IUPAC Name

(Z)-3-(5,7-dimethoxy-2,2-dimethylchromen-6-yl)-3-methoxy-1-phenylprop-2-en-1-one

InChI

InChI=1S/C23H24O5/c1-23(2)12-11-16-18(28-23)14-20(26-4)21(22(16)27-5)19(25-3)13-17(24)15-9-7-6-8-10-15/h6-14H,1-5H3/b19-13-

InChI Key

CDFJITYOZNLONM-UYRXBGFRSA-N

Isomeric SMILES

CC1(C=CC2=C(C(=C(C=C2O1)OC)/C(=C/C(=O)C3=CC=CC=C3)/OC)OC)C

Canonical SMILES

CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=CC(=O)C3=CC=CC=C3)OC)OC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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